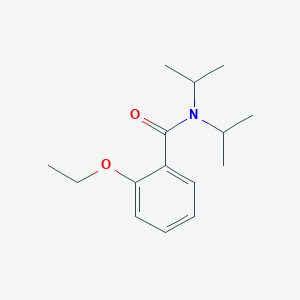
4-Fenilimidazol
Descripción general
Descripción
4-Fenil-1H-Imidazol es un compuesto orgánico que pertenece a la clase de los fenilimidazoles. Estos compuestos se caracterizan por un anillo de benceno unido a un anillo de imidazol a través de un enlace carbono-carbono o carbono-nitrógeno . Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de carbono y dos átomos de nitrógeno. La presencia del grupo fenilo aumenta la estabilidad y la reactividad del compuesto, lo que lo convierte en una molécula valiosa en diversas aplicaciones científicas e industriales.
Aplicaciones Científicas De Investigación
4-Fenil-1H-Imidazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: Se exploran los derivados de 4-Fenil-1H-Imidazol por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, agroquímicos y materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de 4-Fenil-1H-Imidazol involucra su interacción con objetivos moleculares como enzimas y receptores. El anillo de imidazol puede coordinarse con iones metálicos, influyendo en las actividades enzimáticas. Además, el compuesto puede interactuar con las enzimas del citocromo P450, afectando los procesos de metabolismo y desintoxicación de fármacos .
Compuestos similares:
1H-Imidazol: El compuesto padre sin el grupo fenilo.
2-Fenil-1H-Imidazol: Un compuesto similar con el grupo fenilo en una posición diferente.
4-Metil-1H-Imidazol: Un compuesto con un grupo metilo en lugar de un grupo fenilo.
Singularidad: 4-Fenil-1H-Imidazol es único debido a la presencia del grupo fenilo en la posición 4, lo que aumenta su estabilidad y reactividad en comparación con otros derivados de imidazol. Esta característica estructural lo hace particularmente valioso en aplicaciones que requieren alta estabilidad química y patrones de reactividad específicos .
Análisis Bioquímico
Biochemical Properties
4-Phenylimidazole has been used to investigate protein-ligand interactions in cytochrome P450 from the thermoacidophile Picrophilus torridus . It was also used as a heme ligand during the crystallization of recombinant human indoleamine 2,3-dioxygenase .
Cellular Effects
It is known that it plays a role in the catalysis of oxidative C-C coupling reactions to polymerize flaviolin and form highly conjugated pigments . These pigments protect the soil bacterium from the deleterious effects of UV irradiation .
Molecular Mechanism
The molecular mechanism of 4-Phenylimidazole involves its interaction with the enzyme cytochrome P450 . It is known to catalyze oxidative C-C coupling reactions
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 128-131 °C and is soluble in acetone .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-Phenylimidazole in animal models .
Metabolic Pathways
4-Phenylimidazole is involved in the IDO1 pathway in cancer, where it acts as a non-competitive inhibitor of the IDO enzyme
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Fenil-1H-Imidazol generalmente implica la ciclación de amido-nitrilos. Un método común es la adición catalizada por níquel a nitrilo, seguido de proto-desmetalación, tautomerización y ciclación deshidratante . Este método permite la inclusión de diversos grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos.
Métodos de producción industrial: La producción industrial de 4-Fenil-1H-Imidazol a menudo emplea procesos de síntesis de varios pasos que garantizan un alto rendimiento y pureza. La condensación de α-bromocetonas con formiamida acetato en amoníaco líquido es otro método útil para sintetizar derivados de imidazol . Este método es ventajoso debido a su simplicidad y eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Fenil-1H-Imidazol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en derivados de dihidroimidazol.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes sustituyentes en el anillo de fenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos electrófilos como halógenos y agentes nitrantes en condiciones ácidas o básicas.
Productos principales:
Oxidación: N-óxidos de imidazol.
Reducción: Derivados de dihidroimidazol.
Sustitución: Diversos fenilimidazoles sustituidos.
Comparación Con Compuestos Similares
1H-Imidazole: The parent compound without the phenyl group.
2-Phenyl-1H-Imidazole: A similar compound with the phenyl group at a different position.
4-Methyl-1H-Imidazole: A compound with a methyl group instead of a phenyl group.
Uniqueness: 4-Phenyl-1H-Imidazole is unique due to the presence of the phenyl group at the 4-position, which enhances its stability and reactivity compared to other imidazole derivatives. This structural feature makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
IUPAC Name |
5-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKOHSAWQPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40864-48-0 (mono-hydrochloride) | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30217200 | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-95-1 | |
| Record name | 4-Phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)










